molecular formula C24H17N3 B13078174 4-(4-(Naphthalen-1-yl)-2-phenyl-1H-imidazol-5-yl)pyridine

4-(4-(Naphthalen-1-yl)-2-phenyl-1H-imidazol-5-yl)pyridine

Cat. No.: B13078174
M. Wt: 347.4 g/mol
InChI Key: PFXGPRJWNUSPRY-UHFFFAOYSA-N
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Description

4-(4-(Naphthalen-1-yl)-2-phenyl-1H-imidazol-5-yl)pyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with an imidazole ring, which is further substituted with naphthalene and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Naphthalen-1-yl)-2-phenyl-1H-imidazol-5-yl)pyridine typically involves multi-step organic reactions. One common method starts with the condensation of 4-bromoacetophenone and 1-naphthaldehyde in the presence of a base such as sodium hydroxide to form a chalcone intermediate. This intermediate is then subjected to cyclization reactions to form the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Naphthalen-1-yl)-2-phenyl-1H-imidazol-5-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

4-(4-(Naphthalen-1-yl)-2-phenyl-1H-imidazol-5-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-(Naphthalen-1-yl)-2-phenyl-1H-imidazol-5-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(Naphthalen-1-yl)-2-phenyl-1H-imidazol-5-yl)pyridine is unique due to its combination of structural elements, which confer specific chemical and biological properties. The presence of both naphthalene and phenyl groups, along with the imidazole ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C24H17N3

Molecular Weight

347.4 g/mol

IUPAC Name

4-(5-naphthalen-1-yl-2-phenyl-1H-imidazol-4-yl)pyridine

InChI

InChI=1S/C24H17N3/c1-2-8-19(9-3-1)24-26-22(18-13-15-25-16-14-18)23(27-24)21-12-6-10-17-7-4-5-11-20(17)21/h1-16H,(H,26,27)

InChI Key

PFXGPRJWNUSPRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC4=CC=CC=C43)C5=CC=NC=C5

Origin of Product

United States

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